

In Vitro Evaluation of KRAS G12C Inhibitor 69: A Technical Guide

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Compound of Interest

Compound Name: KRAS G12C inhibitor 69

Cat. No.: B15569268

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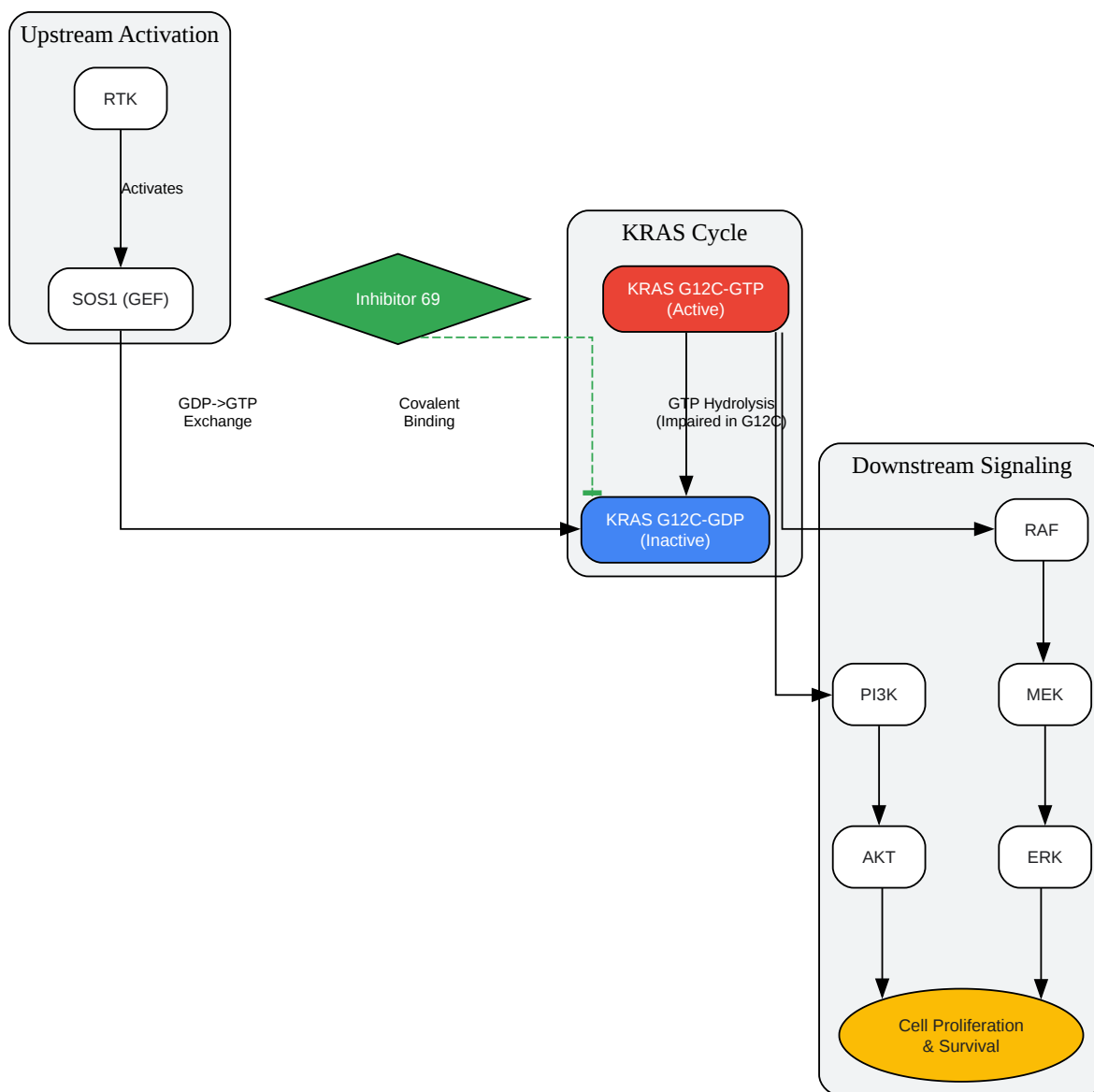
For Researchers, Scientists, and Drug Development Professionals

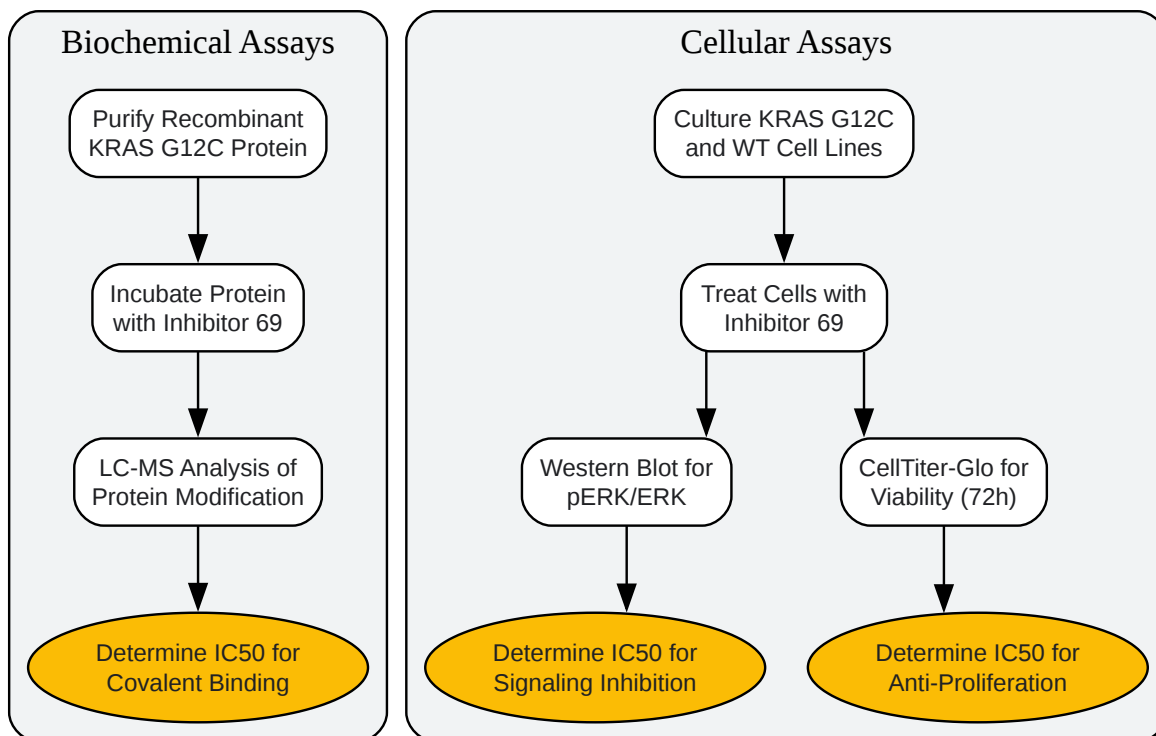
This technical guide provides a comprehensive overview of the in vitro evaluation of a novel, potent, and selective covalent inhibitor of KRAS G12C, designated as inhibitor 69. This document details the core mechanism of action, experimental methodologies for its characterization, and a summary of its in vitro efficacy and selectivity.

Core Mechanism of Action: Covalent Targeting of the Switch-II Pocket

The KRAS protein is a critical signaling node, cycling between an active GTP-bound and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.^[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs GTP hydrolysis, locking KRAS in a constitutively active state and driving oncogenesis.^{[1][2]}

KRAS G12C inhibitor 69 is a small molecule designed to specifically and irreversibly bind to the mutant cysteine residue at position 12.^[2] This covalent modification occurs within a shallow pocket, termed the Switch-II pocket, which is accessible in the inactive, GDP-bound conformation of the protein.^{[3][4]} By forming this covalent bond, inhibitor 69 traps KRAS G12C in its inactive state, thereby preventing downstream signaling through the MAPK and PI3K-AKT pathways.^{[1][5]}





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